5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole
Description
Properties
IUPAC Name |
5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-13-6-8-15(9-7-13)20-14-4-2-12(3-5-14)16-10-11-17-18-16/h2-11H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUCWLYNWVXPCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384482 | |
| Record name | 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728176 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
620633-54-7 | |
| Record name | 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Two-Component Modular Synthesis
- A modular synthesis involves reacting hydrazones of aryl aldehydes with substituted acetophenones.
- The general procedure includes refluxing the reaction mixture followed by addition of DMSO and workup with ethyl acetate extraction.
- This method yields various 3,5-diarylpyrazoles, including methoxy-substituted analogs.
- The reaction is monitored by TLC and purified by column chromatography or crystallization.
- Yields are generally good to excellent, demonstrating the efficiency of this approach.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sodium Methoxide + Hydrazine | 1-[4-(4-methoxyphenoxy)phenyl]ethanone, ethyl formate, sodium methoxide, hydrazine hydrochloride, toluene, 20 °C | 43 | Requires inert atmosphere, moderate yield |
| Dipolar 1,3-Cycloaddition | 4-allyl-2-methoxyphenol + N-aryl-C-ethoxycarbonitrilimine | Not specified | Allows stereospecific pyrazole derivatives |
| One-Pot Two-Component Synthesis | Hydrazones of aryl aldehydes + substituted acetophenones, reflux, DMSO addition | Good to excellent | Efficient, modular, suitable for various substitutions |
Detailed Research Findings and Notes
- Reaction Mechanism: The core step involves nucleophilic attack of hydrazine on the carbonyl carbon of the ketone, followed by cyclization and dehydration to form the pyrazole ring.
- Role of Ethyl Formate: Acts as a formylating agent, facilitating the formation of intermediates conducive to pyrazole ring closure.
- Solvent Effects: Use of toluene and methanol/water mixtures influences solubility and reaction kinetics. Toluene provides an inert medium, while methanol/water supports hydrazine hydrochloride dissolution.
- Temperature Control: Mild temperatures (~20 °C) prevent decomposition and side reactions, ensuring better selectivity.
- Purification: Typically involves extraction with ethyl acetate, washing, drying over magnesium sulfate, and chromatographic purification.
- Spectroscopic Characterization: ^1H NMR and ^13C NMR data confirm the structure, with characteristic pyrazole proton signals and methoxy group resonances.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. Notably, pyrazole derivatives, including 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole, have been reported to possess:
- Antimicrobial Properties : Effective against various bacterial and fungal strains.
- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation markers.
- Anticancer Activity : Exhibits cytotoxic effects on cancer cell lines.
- Analgesic Effects : Provides pain relief comparable to standard analgesics.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives. For instance, compounds similar to this compound have shown activity against Escherichia coli and Staphylococcus aureus. A study indicated that certain derivatives inhibited bacterial growth effectively, suggesting potential for development into new antibiotics .
Anti-inflammatory Applications
Research indicates that this compound and its analogs can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies demonstrated that these compounds reduced edema in animal models, showcasing their potential as anti-inflammatory agents .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been explored extensively. For example, studies have shown that modifications to the pyrazole structure can enhance its cytotoxicity against various cancer cell lines, including breast and prostate cancers. One study reported that specific pyrazole derivatives exhibited IC50 values in the low micromolar range against cancer cells .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several chemical reactions, primarily focusing on the introduction of functional groups that enhance its biological activity. The structure-activity relationship indicates that modifications at specific positions on the pyrazole ring can lead to increased potency against targeted diseases .
Case Studies
Mechanism of Action
The mechanism of action of 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Substituent Analysis and Structural Variations
The following table summarizes key structural differences between 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole and related compounds:
*Calculated using PubChem or ChemDraw tools where explicit data are unavailable.
Key Structural and Functional Differences
Substituent Effects on Bioactivity SC-560 (): The trifluoromethyl group at position 3 and chloro substituent at position 5 enhance COX-2 binding affinity. Methoxy at position 5 may improve metabolic stability compared to hydroxyl groups . Celecoxib (): The sulfonamide group at position 5 is critical for COX-2 selectivity and potency, while the trifluoromethyl group at position 3 contributes to electron-withdrawing effects, stabilizing the pyrazole ring . The thienyl group introduces π-π stacking capabilities distinct from aromatic ethers .
Electronic and Steric Considerations Methoxyphenoxy vs. Sulfonamide: The methoxyphenoxy group in the target compound is less polar than the sulfonamide in celecoxib, suggesting differences in solubility and membrane permeability. Trifluoromethyl vs.
Synthetic Accessibility Copper-free Sonogashira coupling () and multi-component reactions () are common methods for pyrazole synthesis. The target compound’s ether linkage may require Ullmann or nucleophilic aromatic substitution steps, which are less straightforward than direct coupling reactions .
Biological Activity
5-[4-(4-Methoxyphenoxy)phenyl]-1H-pyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables illustrating key findings.
Overview of this compound
This compound, with the Chemical Abstracts Service (CAS) number 620633-54-7, belongs to the pyrazole class of compounds. Pyrazoles are known for their varied biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution patterns in this compound are believed to contribute significantly to its pharmacological effects.
The mechanisms by which this compound exerts its biological effects can be categorized into several key areas:
- Antimicrobial Activity : Pyrazole derivatives have been shown to possess significant antimicrobial properties. Studies indicate that they can inhibit bacterial growth and demonstrate antifungal activity against various pathogens .
- Anticancer Activity : Research has highlighted the potential of pyrazoles in cancer treatment. For instance, compounds similar to this compound have exhibited cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells .
- Anti-inflammatory Effects : Some pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a role in managing inflammatory conditions .
Table 1: Biological Activities of this compound
Case Study 1: Anticancer Properties
A study evaluated the anticancer activity of various pyrazoline derivatives, including those structurally related to this compound. The findings demonstrated that these compounds exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, compounds similar to this compound were tested for their ability to inhibit the production of pro-inflammatory cytokines. Results indicated that at concentrations as low as 10 µM, these compounds could significantly reduce TNF-α levels in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. What experimental parameters are critical for optimizing the synthesis of 5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole derivatives?
Methodological Answer: Key parameters include solvent selection (e.g., THF/water mixtures for solubility), catalyst choice (e.g., CuSO₄ for click chemistry), temperature (50–80°C), and reaction time (12–24 hours). Monitoring via TLC ensures reaction completion, followed by purification using column chromatography or recrystallization . Cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives under basic conditions can yield pyrazole cores, as demonstrated in analogous syntheses .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer: Nuclear Magnetic Resonance (NMR) identifies functional groups and substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm). Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy detects carboxyl or amine groups. Single-crystal X-ray diffraction using SHELX software resolves 3D structures, particularly for resolving tautomeric forms or hydrogen-bonding networks .
Q. How can researchers assess the initial biological activity of this compound?
Methodological Answer: Screen for antimicrobial activity using agar diffusion assays (e.g., against E. coli or S. aureus), anti-inflammatory effects via COX-2 inhibition assays, and cytotoxicity using MTT assays on cancer cell lines. Comparative studies with structurally similar pyrazoles (e.g., fluorophenyl or chlorophenyl analogs) help identify activity trends .
Q. What are common challenges in synthesizing and purifying this compound?
Methodological Answer: Challenges include by-product formation during cyclocondensation (e.g., regioisomers) and low yields in multi-step syntheses. Optimizing pH during hydrolysis steps and using gradient elution in column chromatography improve purity. Solvent selection (e.g., ethyl acetate/hexane) minimizes co-elution of impurities .
Q. Which analytical methods ensure compound purity and identity?
Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>95%). Melting point analysis and elemental analysis (C, H, N) validate identity. ¹H/¹³C NMR and HRMS cross-verify structural integrity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in bioactivity?
Methodological Answer: Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) at the 4-methoxyphenyl or pyrazole positions. Test biological activity across assays to correlate substituent electronegativity or steric effects with potency. For example, fluorophenyl analogs may enhance metabolic stability, while nitro groups could reduce solubility .
Q. What computational strategies predict target binding and pharmacokinetic properties?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) models interactions with targets like COX-2 or kinases. Density Functional Theory (DFT) calculates electrostatic potentials to predict reactive sites. ADMET prediction tools (e.g., SwissADME) estimate logP, bioavailability, and CYP450 interactions .
Q. How should researchers resolve contradictions in reported biological data?
Methodological Answer: Replicate assays under standardized conditions (e.g., cell line provenance, serum-free media). Validate target engagement using competitive binding assays or CRISPR knockouts. Cross-reference with structurally validated analogs to distinguish compound-specific effects from assay artifacts .
Q. What crystallographic challenges arise in resolving this compound’s structure, and how can SHELX address them?
Methodological Answer: Challenges include twinning, poor crystal quality, and disorder in methoxyphenyl groups. SHELXL refines high-resolution data with restraints for disordered moieties. SHELXD solves phases via dual-space methods, while SHELXE improves electron density maps for ambiguous regions .
Q. How can metabolic stability and in vivo efficacy be evaluated preclinically?
Methodological Answer: Use liver microsome assays to measure CYP450-mediated degradation. Radiolabel the compound (e.g., with ¹²⁵I) for biodistribution studies in rodent models. Pair with pharmacokinetic profiling (plasma half-life, AUC) and toxicity screening (ALT/AST levels) to assess therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
